Cas no 1804683-51-9 (Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate)

Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate is a specialized pyridine derivative with a multifunctional structure, featuring an aminomethyl group, a chloro substituent, and a difluoromethyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further functionalization or incorporation into complex molecular frameworks. The presence of both electron-withdrawing (chloro, difluoromethyl) and electron-donating (aminomethyl) groups enhances its utility in fine chemical synthesis. The ester group facilitates derivatization, while the difluoromethyl substituent may contribute to metabolic stability in bioactive applications. Its well-defined structure makes it a valuable intermediate for medicinal chemistry and crop protection compound development.
Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate structure
1804683-51-9 structure
Product Name:Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate
CAS No:1804683-51-9
MF:C10H11ClF2N2O2
MW:264.656348466873
CID:4808174
Update Time:2025-10-17

Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate
    • Inchi: 1S/C10H11ClF2N2O2/c1-17-8(16)2-5-6(10(12)13)4-15-7(3-14)9(5)11/h4,10H,2-3,14H2,1H3
    • InChI Key: HDNLSWXLHPKKSU-UHFFFAOYSA-N
    • SMILES: ClC1C(CN)=NC=C(C(F)F)C=1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 0.8
  • Topological Polar Surface Area: 65.2

Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029049205-1g
Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate
1804683-51-9 97%
1g
$1,519.80 2022-04-01

Additional information on Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate

Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate

The compound Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate (CAS No. 1804683-51-9) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design, agrochemicals, and advanced materials. The molecule's structure is characterized by a pyridine ring substituted with an aminomethyl group, a chlorine atom, a difluoromethyl group, and an acetate ester moiety. These substituents confer unique electronic and steric properties, making the compound a promising candidate for various research and industrial applications.

Recent studies have highlighted the potential of Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate as a building block for the development of novel pharmaceutical agents. The presence of an aminomethyl group allows for easy functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic profiles. Additionally, the chlorine atom and difluoromethyl group contribute to the compound's lipophilicity, enhancing its ability to cross biological membranes. This makes it particularly useful in the design of drugs targeting membrane-bound proteins or lipid-rich environments.

One of the most intriguing aspects of this compound is its role in modern synthetic chemistry. Researchers have demonstrated that Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate can serve as a versatile precursor for constructing heterocyclic frameworks. By employing advanced coupling reactions and catalytic transformations, chemists have successfully synthesized a wide array of derivatives with enhanced bioactivity. For instance, recent work has shown that modifying the acetate ester moiety can significantly influence the compound's solubility and stability, paving the way for its use in drug delivery systems.

In terms of applications, this compound has shown promise in agrochemical research. Its ability to inhibit key enzymes involved in plant defense mechanisms has led to its exploration as a potential herbicide or fungicide. Moreover, the compound's unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Ongoing studies are focusing on optimizing its electronic characteristics to enhance device performance.

The synthesis of Methyl 2-(aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A critical step in its preparation is the selective substitution at specific positions on the pyridine ring, which requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in asymmetric catalysis have further improved the efficiency of this synthesis pathway, making it more amenable to large-scale production.

From a structural perspective, the compound's pyridine ring plays a central role in determining its chemical reactivity and physical properties. The substitution pattern—specifically, the placement of the aminomethyl, chlorine, and difluoromethyl groups—creates a highly functionalized molecule with diverse interaction capabilities. This structural diversity has been exploited in various interdisciplinary studies, including materials science and nanotechnology.

In conclusion, Methyl 2-(aminomethyl)-3-chloro-5-(difluorom methyl)pyridine-4-acetate (CAS No. 1804683-51-9) stands out as a versatile and innovative chemical entity with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and application studies, positions it as a key player in contemporary chemical research. As ongoing investigations continue to uncover new potentials for this compound, its role in driving scientific progress is expected to grow significantly.

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